molecular formula C18H23N3O4 B10999547 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B10999547
M. Wt: 345.4 g/mol
InChI Key: YWEUMHYHALDLGZ-UHFFFAOYSA-N
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Description

2-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps. The starting materials often include 2,4-dioxo-1,3-diazaspiro[4.4]nonane and 2-(2-methoxyphenyl)ethylamine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific spirocyclic structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H23N3O4/c1-25-14-7-3-2-6-13(14)8-11-19-15(22)12-21-16(23)18(20-17(21)24)9-4-5-10-18/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22)(H,20,24)

InChI Key

YWEUMHYHALDLGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

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